molecular formula C18H19ClN2O2S B3657069 N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide

N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide

Cat. No.: B3657069
M. Wt: 362.9 g/mol
InChI Key: DYLMSUSWCUPQKB-UHFFFAOYSA-N
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Description

N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide is a chemical compound with the molecular formula C18H19ClN2O2S.

Preparation Methods

The synthesis of N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide typically involves the reaction of 4-chlorophenylsulfanylacetic acid with 3-aminoacetophenone under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with butanoyl chloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide can be compared with other similar compounds, such as:

    N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]butanamide: This compound lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-[3-[[2-(4-bromophenyl)sulfanylacetyl]amino]phenyl]butanamide: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties.

Properties

IUPAC Name

N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-2-4-17(22)20-14-5-3-6-15(11-14)21-18(23)12-24-16-9-7-13(19)8-10-16/h3,5-11H,2,4,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLMSUSWCUPQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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